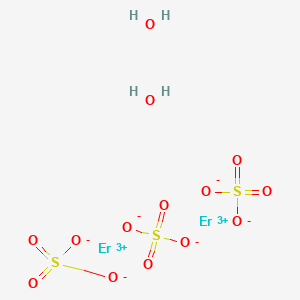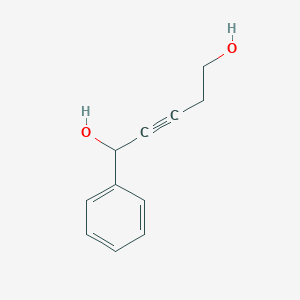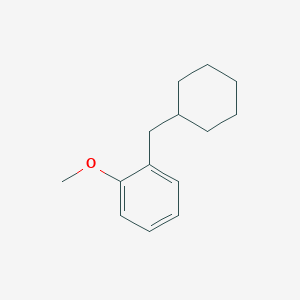
4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide is a compound that has garnered attention due to its diverse biological activities. It is a derivative of thiosemicarbazide, which is known for its antimicrobial, anti-inflammatory, and anticancer properties . The compound’s structure includes a bromine atom and two chlorine atoms attached to a phenyl ring, which is further connected to a thiosemicarbazide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide typically involves the reaction of 4-bromo-2,3-dichlorobenzaldehyde with thiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions for several hours . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles.
Oxidation and reduction: The thiosemicarbazide moiety can participate in redox reactions.
Complexation: The compound can form complexes with transition metals such as copper, nickel, and cobalt.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Complexation: Metal salts like copper(II) chloride, nickel(II) chloride, and cobalt(II) chloride in ethanol or methanol.
Major Products Formed
Nucleophilic substitution: Substituted phenyl thiosemicarbazides.
Oxidation: Oxidized derivatives of thiosemicarbazide.
Reduction: Reduced forms of the compound.
Complexation: Metal-thiosemicarbazide complexes.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects . It may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiosemicarbazide: The parent compound with similar biological activities.
4-(4-Bromophenyl)thiosemicarbazide: A related compound with a single bromine atom on the phenyl ring.
4-(2,3-Dichlorophenyl)thiosemicarbazide: A compound with two chlorine atoms on the phenyl ring.
Uniqueness
4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which may enhance its biological activity and chemical reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C7H6BrCl2N3S |
|---|---|
Poids moléculaire |
315.02 g/mol |
Nom IUPAC |
1-amino-3-(4-bromo-2,3-dichlorophenyl)thiourea |
InChI |
InChI=1S/C7H6BrCl2N3S/c8-3-1-2-4(6(10)5(3)9)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14) |
Clé InChI |
WBFLNJWNBLCRKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1NC(=S)NN)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)


![6-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849797.png)




